Cas no 901773-91-9 (3-Benzidino-6-(4-chlorophenyl)pyridazine)
3-Benzidino-6-(4-chlorophenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- BCP
- 3-BENZIDINO-6-(4-CHLOROPHENYL)PYRIDAZINE
- 3-Benzidino-6-(4-chlorophenyl)
- 3-benzidino-6(4-chlorophenyl) pyridazine
- N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine
- N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine
- N4-(6-(4-Chlorophenyl)pyridazin-3-yl)-[1,1'-biphenyl]-4,4'-diamine
- 901773-91-9
- MFCD11046030
- 3-Benzidino-6-(4-chlorophenyl)pyridazine, >=98% (HPLC), solid
- SCHEMBL9279487
- DTXSID70696530
- 3-Benzidino-6-(4-chlorophenyl)pyridazine
-
- MDL: MFCD11046030
- Inchi: 1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27)
- InChI Key: ABGCSSPCKSVMHI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC=C(N=N1)NC1C=CC(=CC=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 372.1141743g/mol
- Monoisotopic Mass: 372.1141743g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 63.8
3-Benzidino-6-(4-chlorophenyl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-254428-25mg |
3-Benzidino-6-(4-chlorophenyl)pyridazine, |
901773-91-9 | 25mg |
¥5017.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-254428-25 mg |
3-Benzidino-6-(4-chlorophenyl)pyridazine, |
901773-91-9 | 25mg |
¥5,017.00 | 2023-07-11 |
3-Benzidino-6-(4-chlorophenyl)pyridazine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Benzidino-6-(4-chlorophenyl)pyridazine
Comprehensive Overview of 3-Benzidino-6-(4-chlorophenyl)pyridazine (CAS No. 901773-91-9): Properties, Applications, and Research Insights
3-Benzidino-6-(4-chlorophenyl)pyridazine (CAS No. 901773-91-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridazine derivative combines a benzidine moiety with a 4-chlorophenyl group, offering distinct electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting enzymes and receptors associated with inflammatory pathways.
The compound's molecular structure (C17H13ClN4) enables diverse interactions with biological targets, making it valuable for high-throughput screening in medicinal chemistry. Recent studies highlight its role in modulating kinase inhibition, aligning with the growing demand for small-molecule therapeutics in oncology and autoimmune diseases. Its chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a key consideration in CNS drug development.
In material science, 3-Benzidino-6-(4-chlorophenyl)pyridazine demonstrates promise as a fluorescent probe due to its conjugated π-system. This application resonates with trends in bioimaging and diagnostic sensors, addressing the need for precision in early disease detection. The compound's photophysical properties are under investigation for OLED materials, where its emission characteristics could enhance energy efficiency in display technologies.
Synthetic methodologies for 901773-91-9 often involve Pd-catalyzed cross-coupling reactions, reflecting the broader shift toward green chemistry in industrial applications. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, especially given the compound's use in preclinical studies. Regulatory compliance with REACH and ICH guidelines ensures its safe handling in research environments.
Market analyses indicate rising interest in pyridazine-based compounds, driven by their versatility in crop protection formulations. The 4-chlorophenyl moiety in 3-Benzidino-6-(4-chlorophenyl)pyridazine may contribute to pesticidal activity, aligning with sustainable agriculture goals. Patent landscapes reveal incremental innovations in its derivatization, particularly for selective herbicide development.
Future research directions include optimizing the compound's ADMET profile (absorption, distribution, metabolism, excretion, and toxicity) and exploring its structure-activity relationships (SAR). Collaborative efforts between academia and industry aim to unlock its potential in personalized medicine, leveraging advances in computational chemistry and AI-driven drug design.
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